![molecular formula C28H26N4O3S2 B2522311 N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 895099-82-8](/img/structure/B2522311.png)

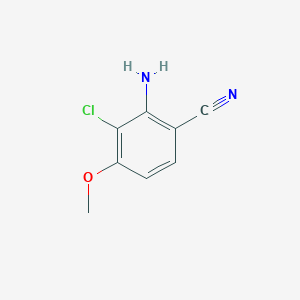

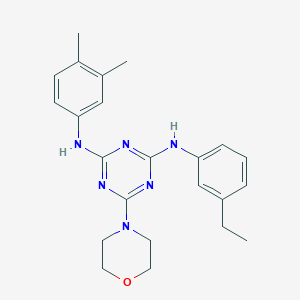

N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

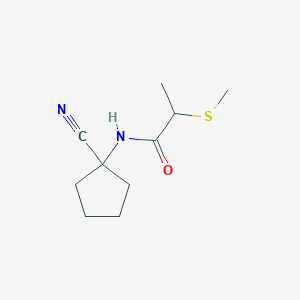

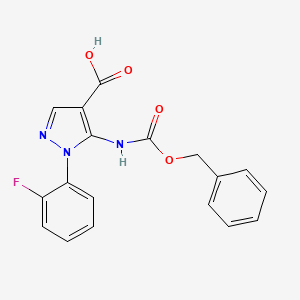

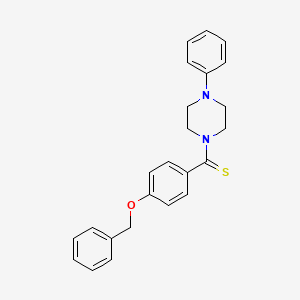

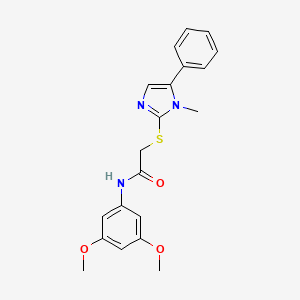

The compound "N-(3,4-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide" is a complex molecule that appears to be related to a family of compounds that include benzothiazole and acetamide moieties. These compounds are of interest due to their potential photophysical properties, antioxidant activities, and antibacterial and antitumor effects.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzothiazoles with acetic acid or chloroacetyl chloride, and further modifications with various reagents such as hydrazine hydrate or 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives . The synthesis process often employs techniques like refluxing, microwave irradiation, and the use of catalysts like potassium carbonate to obtain the desired acetamide derivatives.

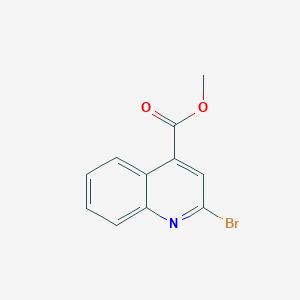

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, NMR, mass, and elemental analysis . These studies reveal the planarity of certain groups within the molecules and the presence of intramolecular hydrogen bonds that contribute to the stability of the molecular conformation. The angles between planes of the rings and the types of hydrogen bonds formed are characteristic of the substituents on the benzothiazole moiety.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of various functional groups. For instance, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides are affected by the nature of the hydrogen bond assemblies formed with water and acetic acid . The antioxidant activity of N-substituted benzyl/phenyl acetamides is attributed to the scavenging of superoxide anion radicals, which is a chemical reaction indicative of their potential as antioxidants .

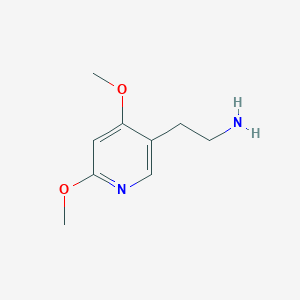

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their pKa values, have been determined through UV spectroscopic studies. The pKa values indicate the acidity constants of the acetamide derivatives and provide insight into the protonation sites on the molecules, which are important for understanding their behavior in biological systems . The antibacterial and antitumor activities of these compounds have been evaluated in vitro, suggesting that their physical and chemical properties contribute to their biological activities .

Aplicaciones Científicas De Investigación

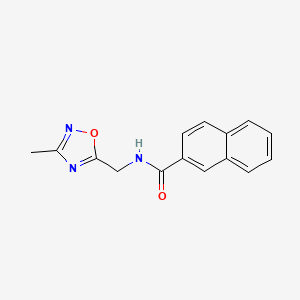

Antitumor Activity

The synthesis and evaluation of benzothiazole derivatives for antitumor activity have been a significant area of research. For instance, benzothiazole derivatives bearing heterocyclic rings have shown considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş et al., 2015). Another study focused on the synthesis of novel 4-thiazolidinones containing a benzothiazole moiety, some of which exhibited anticancer activity on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines (Havrylyuk et al., 2010).

Antioxidant Studies

Research has also been conducted on the antioxidant properties of benzothiazole derivatives. A study on the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides revealed moderate to significant radical scavenging activity, suggesting potential antioxidant applications (Ahmad et al., 2012).

Anti-inflammatory Applications

The compound's structural components have also been linked to anti-inflammatory activity. A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity, highlighting the compound's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3S2/c1-18-7-6-8-21(13-18)16-32-24-10-5-4-9-23(24)27-25(37(32,34)35)15-29-28(31-27)36-17-26(33)30-22-12-11-19(2)20(3)14-22/h4-15H,16-17H2,1-3H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSAEYPIRHGNSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

![8-(tert-butyl)-N-(5-methylthiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2522231.png)

![3-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2522235.png)

![ethyl 4-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate](/img/structure/B2522244.png)

![4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2522249.png)